Medmain

Description

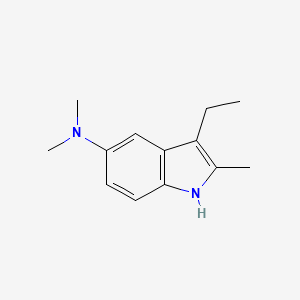

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

576-11-4 |

|---|---|

Molecular Formula |

C13H18N2 |

Molecular Weight |

202.30 g/mol |

IUPAC Name |

3-ethyl-N,N,2-trimethyl-1H-indol-5-amine |

InChI |

InChI=1S/C13H18N2/c1-5-11-9(2)14-13-7-6-10(15(3)4)8-12(11)13/h6-8,14H,5H2,1-4H3 |

InChI Key |

IOYNGCZNYGEZRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)N(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Medmain: A Technical Deep Dive into AI-Powered Digital Pathology

The PidPort Platform: An Overview

PidPort is a comprehensive digital pathology platform designed to streamline the pathology workflow.[1][3] Its core functionalities can be categorized into three main pillars:

-

Cloud-Based Storage and Management: PidPort offers secure cloud storage for digitized whole slide images (WSIs), eliminating the need for physical slide archives and enabling easy access and sharing of pathological data.[3][4] This feature is crucial for facilitating remote collaboration, telepathology, and the creation of large-scale databases for research.

-

Telepathology and Collaboration: The platform provides a high-speed WSI viewer, enabling pathologists and researchers to remotely view, annotate, and share cases for consultations, conferences, and educational purposes.[3] This is particularly beneficial in addressing the geographical disparity of pathology expertise.

Core Technology: Deep Learning in Pathological Image Analysis

Transfer Learning: This approach leverages pre-trained CNN architectures, such as EfficientNet, which have been trained on massive datasets like ImageNet.[6] By fine-tuning these models on specific pathology datasets, this compound can achieve high performance with faster convergence, even with limited annotated medical images.[6]

Weakly-Supervised Learning: A significant challenge in computational pathology is the need for vast amounts of meticulously annotated data. To overcome this, this compound employs weakly-supervised learning techniques. This method allows the AI model to be trained on WSIs with only slide-level labels (e.g., "cancer" or "no cancer"), without requiring precise annotations of cancerous regions. This dramatically reduces the annotation burden on pathologists and enables the use of larger datasets.

The general workflow for this compound's AI model development can be visualized as follows:

References

- 1. This compound inc. [en.this compound.com]

- 2. Japanese medtech startup this compound raises $3.3m to grow its digital pathology product - Startup Weekly [startup-weekly.com]

- 3. Digital Pathology Cloud Systemsï½PidPort [us.this compound.com]

- 4. This compound inc. [en.this compound.com]

- 5. pidport.this compound.com [pidport.this compound.com]

- 6. This compound inc. [en.this compound.com]

Medmain's AI in Pathological Image Analysis: A Technical Deep Dive

Fukuoka, Japan - Medmain Inc., a leading provider of digital pathology solutions, has developed a powerful suite of artificial intelligence (AI) technologies designed to revolutionize pathological image analysis. Centered around their cloud-based platform, "PidPort," these AI models leverage deep learning and transfer learning to assist pathologists in the rapid and accurate diagnosis of various cancers. This technical guide provides an in-depth overview of the core technology, experimental validation, and performance metrics for researchers, scientists, and drug development professionals.

This compound's AI algorithms are trained on vast datasets of digitized whole slide images (WSIs), annotated by expert pathologists.[1] The company has published numerous studies in peer-reviewed journals, demonstrating the efficacy of their models in identifying malignant lesions in a range of tissues, including the stomach, colon, breast, lung, prostate, and urothelium.[2][3][4][5]

Core Technology: Deep Learning and Transfer Learning

This compound's core technology is built upon convolutional neural networks (CNNs), a class of deep learning models particularly adept at image recognition tasks. The development process typically involves:

-

Weakly Supervised Learning: In many instances, the models are trained using a weakly supervised approach. This means that instead of requiring pathologists to manually outline every cancerous region on a slide (a time-consuming process), the AI can learn from slides that are simply labeled as cancerous or benign. This allows for the utilization of larger datasets.

-

Transfer Learning: To enhance performance and reduce training time, this compound employs transfer learning.[5] Pre-trained neural networks, which have already learned to recognize a vast array of features from large image datasets like ImageNet, are fine-tuned using this compound's specific pathological image data. This approach is particularly effective, even with smaller, specialized datasets.

Experimental Workflow and Validation

The development and validation of this compound's AI models follow a rigorous, multi-stage process, as depicted in the workflow diagram below. This process ensures the robustness and generalizability of the models across different patient populations and laboratory settings.

Performance Metrics of this compound's AI Models

The following tables summarize the performance of this compound's AI models across various cancer types, as reported in their publications. The primary metric used for evaluation is the Area Under the Receiver Operating Characteristic Curve (AUC), which provides a comprehensive measure of a model's diagnostic ability.

Table 1: Performance in Gastrointestinal Cancers

| Cancer Type | Specimen Type | Key Findings | AUC |

| Gastric Diffuse-Type Adenocarcinoma | Endoscopic Biopsy | High accuracy in classifying diffuse-type adenocarcinoma from WSIs.[6] | 0.95 - 0.99 |

| Poorly Differentiated Colorectal Adenocarcinoma | Endoscopic Biopsy | Effective classification using transfer learning with hard mining of false positives.[7] | Up to 0.977 |

Table 2: Performance in Urological and Lung Cancers

| Cancer Type | Specimen Type | Key Findings | AUC |

| Prostate Adenocarcinoma | Needle Biopsy & TURP | High performance on needle biopsy and TCGA datasets.[4] | Up to 0.987 |

| Urothelial Carcinoma | Liquid-Based Cytology | Accurate screening of neoplastic urothelial cells in urine specimens.[2] | 0.984 - 0.990 |

| Indeterminate Lung Carcinoma | Transbronchial Lung Biopsy | Differentiates between major histological types (ADC, SCC, SCLC) in challenging cases.[3] | 0.94 - 0.99 |

Table 3: Performance in Breast and Cervical Cancers

| Cancer Type | Specimen Type | Key Findings | AUC |

| Breast Invasive Ductal Carcinoma (IDC) | Surgical & Biopsy | Effective classification using weakly-supervised and transfer learning.[8] | 0.96 - 0.98 |

| Cervical Cancer | Liquid-Based Cytology | Aiding in the screening process for neoplastic and non-neoplastic cases.[9] | 0.89 - 0.96 |

Detailed Experimental Protocols

The methodologies employed in this compound's validation studies are crucial for understanding the reliability of their AI models. Below are summaries of the experimental protocols for key studies.

Gastric Diffuse-Type Adenocarcinoma Classification

-

Objective: To develop a deep learning model to classify gastric diffuse-type adenocarcinoma from WSIs.

-

Methodology: The study utilized deep learning models trained to classify this specific type of gastric cancer. The models were evaluated on five distinct test sets to ensure robustness.[6]

-

Data: The training and validation datasets consisted of a large number of WSIs of endoscopic biopsy specimens.

Prostate Adenocarcinoma Classification

-

Objective: To train a WSI prostate adenocarcinoma classification model using transfer learning and weakly supervised learning.

-

Methodology: The models were evaluated on needle biopsy, transurethral resection of the prostate (TUR-P), and The Cancer Genome Atlas (TCGA) public dataset test sets.[4] This multi-dataset validation was designed to confirm the algorithm's applicability to different types of specimens.

-

Data: The study included a substantial number of WSIs from both internal and public sources.

Lung Cancer Sub-classification

-

Objective: To develop an AI model to classify lung cancer subtypes in lung biopsy specimens.

-

Methodology: A deep learning model was trained to classify H&E-stained WSIs of transbronchial lung biopsy specimens into adenocarcinoma, squamous cell carcinoma, small-cell lung cancer, and non-neoplastic categories. The model's performance was validated on an independent test set of challenging indeterminate cases, with diagnoses confirmed by immunohistochemistry or surgical resection.[3]

-

Data: The training set comprised 579 WSIs, and the model was tested on multiple independent sets, including 83 indeterminate cases and a combined total of 2407 WSIs from TBLB and surgical specimens.

Logical Relationships in Model Development

The development of this compound's specialized AI models often involves a logical progression, starting from a foundational model and adapting it for more specific tasks. This is particularly evident in their work with adenocarcinoma classification.

References

- 1. A deep learning model for the classification of indeterminate lung carcinoma in biopsy whole slide images - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deep Learning-Based Screening of Urothelial Carcinoma in Whole Slide Images of Liquid-Based Cytology Urine Specimens - ProQuest [proquest.com]

- 3. A deep learning model for the classification of indeterminate lung carcinoma in biopsy whole slide images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Deep Learning Model for Prostate Adenocarcinoma Classification in Needle Biopsy Whole-Slide Images Using Transfer Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A deep learning model for gastric diffuse-type adenocarcinoma classification in whole slide images - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deep Learning Models for Poorly Differentiated Colorectal Adenocarcinoma Classification in Whole Slide Images Using Transfer Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

PidPort: A Technical Guide to the Digital Pathology Platform for Researchers and Drug Development Professionals

Core Platform Architecture and Features

PidPort operates as a cloud-native platform, leveraging Amazon Web Services (AWS) for secure data storage and Auth0 for robust user authentication.[2] This architecture ensures scalability, accessibility, and data security, which are critical for research and clinical environments. The platform is accessible via a web browser, eliminating the need for local software installation and reducing the initial setup costs.[1][3]

Key Platform Features

The PidPort platform is built around three core pillars: Storage and Management, Browsing and Sharing, and AI Analytics.[2]

| Feature | Description | Technical Details |

| Cloud Storage & Management | Securely stores and manages virtual slides and associated case information in the cloud.[2][3] This facilitates the creation of large, centralized databases for research and development.[2] | - Storage Backend: Amazon Web Services (AWS)[2] - Supported File Formats: SVS (Leica), NDPI (Hamamatsu Photonics), JPEG, TIFF[1] - Data Upload: Bulk upload functionality for pathology images and case data.[1] |

| Image Viewing & Collaboration | A high-speed, proprietary web viewer enables smooth visualization and interaction with large WSI files.[1] The platform supports real-time collaboration among multiple users. | - Viewer: Installation-free, web-based viewer[1][3] - Collaboration Tools: Annotation and comment functions for case discussions.[1] - Multi-view: Split view and sync function to compare up to four virtual slides simultaneously.[1] |

| AI-Powered Analysis | Integrates proprietary artificial intelligence models to assist in the analysis of pathological images. These models are developed using deep learning techniques.[1][4] | - AI Development: Utilizes deep learning and transfer learning on a dataset of hundreds of thousands of pathological specimens.[1] - Deployment: AI analysis is presented as a partner to pathologists, providing rapid and accurate image analysis.[1][3] |

System Requirements

| Component | Recommendation |

| Web Browser | Google Chrome[3] |

| PC Environment | Windows and macOS compatible[1] |

| Memory | 4GB or more[1] |

Experimental Protocols and AI Model Development

While detailed, proprietary experimental protocols for the development of all of this compound's AI models are not publicly available, published research provides insight into their methodology. This compound has successfully developed and validated AI models for various cancer types.

AI Model for Gastric Poorly Differentiated Adenocarcinoma Classification

A peer-reviewed paper published in Technology in Cancer Research & Treatment details the development of a pathological AI for classifying gastric poorly differentiated adenocarcinoma in endoscopic submucosal dissection (ESD) whole slide images.[3] The development was supported by a grant from the New Energy and Industrial Technology Development Organization (NEDO).[3]

Methodology (Based on available information):

-

Data Collection: A large dataset of whole-slide images from ESD specimens of gastric poorly differentiated adenocarcinoma was collected.

-

Annotation: Pathologists annotated the images to create a ground truth dataset for model training and validation.

-

Model Training: A deep learning model, likely a convolutional neural network (CNN), was trained on the annotated dataset using weakly supervised learning.[3]

-

Validation: The model's performance was rigorously validated against a separate test set to evaluate its accuracy in classifying the specified cancer type.

AI Model for Malignant Melanoma Differentiation

This compound has also published a paper in Cancers on the development of an AI model to differentiate malignant melanoma in digital dermatopathology histology specimens.[5]

Methodology (Inferred):

-

Data Acquisition: A substantial number of digital histology slides of skin biopsies, including malignant melanoma and benign nevi, were acquired.

-

Expert Annotation: Dermatopathologists would have annotated regions of interest to train the AI model.

-

Deep Learning: A deep learning framework was employed to train the AI to distinguish between malignant and benign lesions.

-

Performance Evaluation: The model's diagnostic accuracy, sensitivity, and specificity were likely evaluated against the consensus diagnosis of expert pathologists.

Platform Workflow and Logical Relationships

The following diagrams illustrate the core workflows and logical relationships within the PidPort platform.

Digital Pathology Workflow with PidPort

This diagram outlines the end-to-end process from slide digitization to collaborative diagnosis and research within the PidPort ecosystem.

AI Model Development and Integration Logic

This diagram illustrates the logical flow of developing and integrating an AI model into the PidPort platform for automated analysis.

References

Medmain's Deep Learning Models for Cancer Diagnosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Technology: Deep Learning in Digital Pathology

Medmain's approach to cancer diagnosis leverages the power of deep learning, a subset of machine learning, to analyze whole-slide images (WSIs) of pathological specimens.[4][6] The company has developed AI screening models for a variety of cancers, including but not limited to, gastric, colon, breast, lung, prostate, cervical, and urothelial cancers.[7][8] These models are trained on vast datasets, reportedly comprising hundreds of thousands of WSIs, to learn the intricate patterns and features indicative of malignancy.[3][5]

The development and training of these models are facilitated by this compound's cloud-based "PidPort" platform, which includes an in-house annotation tool allowing specialist pathologists to create the necessary training data.[2] The platform's high-speed viewer and extensive annotation capabilities are crucial for the creation of high-quality datasets that form the foundation of their deep learning models.[2][3]

Deep Learning Methodologies

-

Transfer Learning: This technique involves using a pre-trained neural network, typically one that has been trained on a large, general-purpose image dataset like ImageNet, and fine-tuning it for a specific medical imaging task. This approach is particularly effective as it leverages the feature extraction capabilities learned from a massive dataset, which can then be adapted to the nuances of pathological images. This compound's research indicates that fine-tuning only the trainable weights of batch normalization layers can lead to performance comparable to fine-tuning all weights, but with the benefit of faster convergence.

-

Fully Supervised Learning: In this standard approach, the deep learning model is trained on a dataset where every image tile is explicitly labeled by a pathologist (e.g., as "cancer" or "non-cancer"). This method requires detailed and labor-intensive annotation but can lead to high accuracy.

-

Weakly Supervised Learning: Given the time-consuming nature of detailed annotation, this compound also utilizes weakly supervised learning. In this paradigm, the model is trained on WSIs that are labeled at the slide level (e.g., the entire slide is labeled as containing cancer), without specific annotations for every cancerous region. The model then learns to identify the relevant features and regions corresponding to the slide-level label.

Experimental Workflows

The development and validation of this compound's deep learning models follow a structured workflow, which can be generalized from their publications. The key stages are illustrated in the diagrams below.

Model Architectures

-

EfficientNet: A family of models that achieves high accuracy with fewer parameters and faster inference times by systematically scaling the network's depth, width, and resolution. The publications often refer to the use of EfficientNet-B1.

-

ResNet (Residual Network): A deep neural network architecture that utilizes "skip connections" or "shortcuts" to allow the training of much deeper networks. ResNet-50 is a commonly used variant.

The general architecture of these models involves a CNN for feature extraction from image tiles, followed by a classification head to predict the probability of malignancy.

Performance of Deep Learning Models

Prostate Adenocarcinoma Classification

| Dataset | Number of WSIs (Training) | Number of WSIs (Validation) | Number of WSIs (Test) | Model Architecture | Performance (ROC-AUC) |

| Needle Biopsy | 1122 | 60 | 60 | TL-colon poorly ADC-2 (20x, 512) | 0.967 - 0.978 |

| TUR-P | Not specified in detail | Not specified in detail | Not specified in detail | TL-colon poorly ADC-2 (20x, 512) | 0.7377 - 0.9098 |

| TCGA | Not specified in detail | Not specified in detail | Not specified in detail | TL-colon poorly ADC-2 (20x, 512) | 0.9873 |

Gastric Signet Ring Cell Carcinoma Classification

| Dataset | Number of WSIs (Training) | Number of WSIs (Test Set 1) | Number of WSIs (Test Set 2) | Model Architecture | Performance (ROC-AUC) |

| Internal & DigestPath2019 | 1765 | 999 | 455 | EfficientNet-B1 (Weakly Supervised) | ≥ 0.99 |

Cervical Cancer Screening (Neoplastic vs. Non-neoplastic)

| Dataset | Number of WSIs (Training) | Number of WSIs (Test) | Model Architecture | Performance (ROC-AUC) |

| LBC Specimens | 1605 | 1468 (3 sets) | CNN + RNN | 0.89 - 0.96 |

Urothelial Carcinoma Screening (Neoplastic vs. Non-neoplastic)

| Dataset | Number of WSIs (Training) | Number of WSIs (Test) | Model Architecture | Learning Approaches | Performance (ROC-AUC) |

| Urine LBC Specimens | 786 | 750 (2 sets) | CNN-based | Transfer, Fully Supervised, Weakly Supervised | 0.984 - 0.990 |

Experimental Protocols

The following sections detail the generalized experimental protocols based on the methodologies described in this compound's publications.

Data Collection and Preparation

-

Specimen Selection: Pathological specimens (e.g., needle biopsies, liquid-based cytology) are collected from multiple medical institutions.

-

WSI Scanning: Glass slides are digitized into high-resolution WSIs using a scanner.

-

Quality Control: WSIs are reviewed for quality, and those with significant artifacts may be excluded.

-

Annotation: Pathologists use this compound's PidPort annotation tool to label WSIs. For fully supervised learning, specific regions of interest (e.g., cancerous cells) are annotated. For weakly supervised learning, slide-level diagnoses are provided.

-

Dataset Splitting: The annotated dataset is split into training, validation, and test sets.

WSI Tiling and Preprocessing

-

Tissue Detection: An algorithm is used to identify tissue regions within the WSI to avoid processing the background.

-

Tiling: The identified tissue regions are divided into smaller, fixed-size tiles (e.g., 512x512 pixels) at a specific magnification (e.g., 20x).

-

Tile Selection: A strategy is employed to select tiles for training, which may involve filtering out tiles with insufficient tissue or other criteria.

-

Data Augmentation: To increase the diversity of the training data and prevent overfitting, various data augmentation techniques are applied to the tiles. These may include:

-

Flipping (horizontal and vertical)

-

Rotation

-

Scaling

-

Color augmentation (e.g., brightness, contrast, saturation adjustments)

-

Model Training and Validation

-

Model Selection: A base CNN architecture (e.g., EfficientNet-B1) is chosen.

-

Training Strategy: The model is trained using one of the aforementioned strategies:

-

Transfer Learning: A pre-trained model is fine-tuned on the pathology dataset.

-

Fully Supervised: The model is trained on meticulously annotated tiles.

-

Weakly Supervised: The model is trained using slide-level labels.

-

-

Hyperparameter Tuning: Key hyperparameters (e.g., learning rate, batch size, number of epochs) are optimized using the validation set to achieve the best performance.

-

Model Evaluation: The trained model's performance is evaluated on the held-out test set using metrics such as the Area Under the Receiver Operating Characteristic Curve (ROC-AUC), sensitivity, and specificity.

Signaling Pathways

Conclusion

This compound has demonstrated the development of high-performing deep learning models for the diagnosis of a range of cancers from whole-slide images. Their use of advanced techniques such as transfer learning and weakly supervised learning, coupled with their PidPort platform for data annotation and management, positions them as a significant contributor to the field of computational pathology. The quantitative results from their published studies indicate that their AI models can achieve high accuracy, sensitivity, and specificity, suggesting their potential as valuable tools to support pathologists in their diagnostic workflow. Future research and development will likely see the expansion of their AI models to a wider array of cancer types and the continued refinement of their methodologies to further enhance diagnostic accuracy and efficiency.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Digital Pathology Cloud Systemsï½PidPort [us.this compound.com]

- 3. arxiv.org [arxiv.org]

- 4. This compound inc. [en.this compound.com]

- 5. This compound inc. [en.this compound.com]

- 6. 製品情報 | メドメイン株式会社 [this compound.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound inc. [en.this compound.com]

The Technology Behind Medmain's Whole-Slide Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the core technologies behind Medmain's whole-slide imaging (WSI) and artificial intelligence-driven digital pathology platform, PidPort™. This compound is at the forefront of applying deep learning to pathological diagnostics, aiming to enhance the accuracy and efficiency of cancer detection and classification. This document synthesizes available technical data from their publications and public communications to offer a comprehensive overview for research and development professionals.

The PidPort™ Digital Pathology Ecosystem

The general workflow within the this compound ecosystem begins with the digitization of pathological specimens at the this compound Imaging Center.[1] These whole-slide images are then uploaded to the PidPort™ cloud infrastructure, where they can be viewed, shared, and analyzed by pathologists and researchers.[2] The platform's AI capabilities provide screening and analytical support for various cancer types.[4][5]

Caption: A high-level overview of the this compound PidPort™ digital pathology workflow.

Whole-Slide Imaging Technology

General specifications for high-throughput whole-slide scanners typically used in such applications are provided in the table below for context.

| Parameter | Typical Specification | Significance in Digital Pathology |

| Objective Lenses | 20x, 40x magnification | Determines the level of detail captured in the WSI. 40x is common for diagnostic purposes. |

| Numerical Aperture (NA) | High NA objectives (e.g., >0.75) | A higher NA provides better resolution, allowing for clearer visualization of cellular and subcellular structures. |

| Image Resolution | ~0.25 µm/pixel at 40x | Defines the smallest resolvable detail in the image, critical for accurate morphological assessment. |

| Scan Speed | Varies (e.g., <60 seconds per slide at 20x) | High speed is essential for high-throughput digitization in large-scale studies and clinical practice. |

| Slide Capacity | 1 to >400 slides | Batch processing capabilities are crucial for efficiency in a centralized imaging center. |

| Focusing Mechanism | Automated with Z-stacking capability | Ensures the entire tissue section is in focus, which is particularly important for thick specimens and cytology. |

AI-Powered Pathological Analysis

This compound has developed a suite of deep learning models for the detection and classification of various cancers. These models are trained on extensive datasets of hundreds of thousands of whole-slide images, annotated by specialist pathologists.[2][4] The primary AI methodology employed is deep learning, including the use of transfer learning and weakly-supervised learning techniques.[4]

Experimental Protocol for AI Model Development

While detailed, step-by-step protocols are proprietary, the general workflow for developing their deep learning models can be inferred from their publications and industry best practices.

Caption: A generalized workflow for the development of this compound's pathology AI models.

Methodology Details:

-

Data Acquisition: Whole-slide images are sourced from multiple medical institutions to ensure a diverse and robust dataset.[4]

-

Annotation: A large number of specialist pathologists create the "teacher data" by annotating the WSIs.[2]

-

Model Architecture: this compound utilizes Convolutional Neural Networks (CNNs), a standard in image recognition tasks. Their publications mention the use of architectures like EfficientNet-B3 with transfer learning.

-

Training: Models are trained using supercomputers, leveraging techniques like weakly-supervised learning, which allows the model to learn from slide-level labels rather than requiring precise annotations of all pathological findings.[6]

-

Validation: The models are rigorously tested on independent datasets from different sources to ensure their generalizability and robustness.

Performance of AI Models

This compound has published performance data for several of their AI models. The following tables summarize the reported metrics for various cancer types.

Table 1: Performance in Gastrointestinal Cancers

| Cancer Type | Task | Model Performance | Publication |

| Gastric & Colonic Epithelial Tumors | Classification | Not specified in abstract | Scientific Reports (2020) |

| Gastric Poorly Differentiated Adenocarcinoma | Classification | Not specified in announcement | Technology in Cancer Research & Treatment (2022) |

Table 2: Performance in Lung Cancer

| Task | Training Set Size | Test Set Size | Performance (AUC) | Publication |

| Indeterminate Lung Carcinoma Classification | 579 WSIs | 83 challenging cases + 4 independent sets (2407 WSIs total) | 0.99 on indeterminate cases; 0.94-0.99 on independent sets | Scientific Reports (2020) |

| Lung Carcinoma vs. Non-neoplastic | 3,554 WSIs | 4 independent test sets | High AUCs reported | Scientific Reports (2020) |

Table 3: Performance in Other Cancers

| Cancer Type | Task | Training Set Size | Test Set Size | Performance | Publication |

| Pancreatic Ductal Adenocarcinoma | Detection on EUS-FNB | Not specified | Not specified | AUC: 0.984, Accuracy: 0.9417, Sensitivity: 0.9302, Specificity: 0.9706 | Scientific Reports (2021) |

| Prostate Adenocarcinoma | Classification on Needle Biopsy | Not specified | Not specified | High performance reported | MDPI (2022) |

| Suspected Urothelial Carcinoma | Classification on LBC Urine Specimens | Not specified | Not specified | Successful development announced | Cancers (2023) |

AUC: Area Under the Receiver Operating Characteristic Curve; EUS-FNB: Endoscopic Ultrasound-Guided Fine-Needle Biopsy; LBC: Liquid-Based Cytology.

Applications in Drug Development

Digital pathology is a transformative tool in preclinical and clinical drug development, offering quantitative, reproducible, and efficient analysis of tissue-based endpoints. While this compound's primary focus has been on diagnostic support, their technology has direct applications in the pharmaceutical industry.

Potential Applications:

-

Preclinical Toxicology Studies: Automated and standardized analysis of tissue slides from toxicology studies can improve the accuracy and efficiency of identifying and grading drug-induced tissue injuries.

-

Clinical Trial Pathology: Centralized digital pathology platforms like PidPort™ can streamline the pathological review of clinical trial samples, enabling remote collaboration and standardized analysis across multiple trial sites.

Caption: Application of this compound's technology in the drug development pipeline.

Conclusion

This compound's whole-slide imaging and AI technology, centered around the PidPort™ platform, represent a significant advancement in the field of digital pathology. By leveraging large, well-annotated datasets and sophisticated deep learning models, they have demonstrated high performance in the classification and detection of various cancers. While specific technical details regarding their imaging hardware and detailed experimental protocols remain proprietary, the available data indicates a robust and scalable system. For researchers and professionals in drug development, this technology offers powerful tools to enhance preclinical and clinical research through quantitative, reproducible, and efficient tissue analysis. Further publications with more detailed methodologies and expanded applications are anticipated to provide deeper insights into their innovative approach.

References

- 1. This compound inc. [en.this compound.com]

- 2. Digital Pathology Cloud Systemsï½PidPort [us.this compound.com]

- 3. This compound inc. [en.this compound.com]

- 4. Product Details | this compound Inc. [en.this compound.com]

- 5. pidport.this compound.com [pidport.this compound.com]

- 6. blog.this compound.com [blog.this compound.com]

Medmain's Pioneering Role in Computational Pathology: A Technical Deep Dive

Fukuoka, Japan - Medmain Inc., a Japanese health-tech startup, is at the forefront of revolutionizing histopathology through the application of deep learning and artificial intelligence.[1] Facing a global shortage of pathologists and the increasing demand for rapid and accurate diagnostics, this compound has developed "PidPort," a cloud-based digital pathology platform designed to support healthcare professionals and researchers.[1][2] This in-depth technical guide explores the core technologies, experimental validation, and workflows that underpin this compound's contributions to the field of computational pathology, with a particular focus on its implications for researchers, scientists, and drug development professionals.

Core Technology: The PidPort Platform

The AI models are developed using a combination of deep learning techniques, including transfer learning and weakly supervised learning, and are trained on high-performance supercomputers.[7] These models are designed to screen for and classify various neoplastic and non-neoplastic lesions across a range of tissues.

Key AI Model Applications and Performance

This compound has developed and validated AI screening models for a variety of histopathological and cytopathological evaluations. The company has published several peer-reviewed papers detailing the performance of these models.

Histopathology AI Models:

This compound's histopathology AI is engineered to differentiate between malignant epithelial tumors, benign epithelial tumors, and non-neoplastic lesions in several key organs.[1][2]

| Organ/Tissue | Target Lesions | Key Performance Metrics (ROC-AUC) |

| Stomach & Colon | Adenocarcinoma, Adenoma, Non-neoplastic | Not explicitly stated in snippets |

| Prostate | Adenocarcinoma vs. Benign (Needle Biopsy) | Up to 0.978 |

| Prostate | Indolent vs. Aggressive Adenocarcinoma | Indolent: 0.846, Aggressive: 0.980 |

| Breast | Ductal Carcinoma in Situ (DCIS), Invasive Ductal Carcinoma (IDC), Benign | DCIS: Up to 0.960, IDC: Up to 0.977 |

| Stomach | Poorly Differentiated Adenocarcinoma (ESD specimens) | Up to 0.975 |

| Stomach | Signet Ring Cell Carcinoma | At least 0.99 on all four test sets |

| Colorectal | Poorly Differentiated Adenocarcinoma | Approximately 0.95 |

| Lung | Malignant Epithelial Tumor vs. Non-neoplastic | Not explicitly stated in snippets |

| Pancreas | Adenocarcinoma (EUS-FNA specimens) | Not explicitly stated in snippets |

Cytopathology AI Models:

The company has also extended its AI capabilities to the analysis of cytological specimens.

| Specimen Type | Target | Key Performance Metrics |

| Uterine Cervix | Neoplastic Cells | Not explicitly stated in snippets |

| Urine | Neoplastic Cells | Not explicitly stated in snippets |

Experimental Protocols and Methodologies

This compound's research publications provide insight into their rigorous experimental protocols for model development and validation. A generalized workflow can be summarized as follows:

1. Data Acquisition and Digitization:

-

Histopathological slides are collected from multiple medical institutions through collaborative research agreements.

-

These glass slides are digitized into whole-slide images (WSIs) using high-resolution scanners. Supported formats include SVS (Leica) and NDPI (Hamamatsu Photonics), as well as JPEG and TIFF.[3]

2. Annotation and Ground Truth Establishment:

-

A large number of board-certified pathologists create "teacher data" by annotating the WSIs. This process involves delineating regions of interest and assigning diagnostic labels, which serve as the ground truth for training the AI models.

3. Model Training and Architecture:

-

This compound employs deep learning models, frequently utilizing the EfficientNet architecture (e.g., EfficientNetB1).

-

Transfer Learning: A key strategy involves using models pre-trained on large, non-medical image datasets (e.g., ImageNet) and fine-tuning them on the histopathology data.[1] This approach is particularly effective when dealing with limited numbers of specific pathological cases. This compound has explored a "partial fine-tuning" approach, where only the affine parameters of the batch normalization layers and the final classification layer are fine-tuned, leading to faster convergence.

-

Weakly Supervised Learning: For some tasks, weakly supervised learning is employed, where the model is trained on slide-level labels without detailed annotations of specific regions. This is particularly useful for large-scale screening tasks.

-

Fully Supervised Learning: In other cases, fully supervised learning is used, leveraging the detailed annotations provided by pathologists.

4. Model Validation:

-

The trained models are rigorously evaluated on independent test sets, often sourced from different medical institutions than the training data to ensure generalizability.

-

Performance is measured using standard metrics such as the Receiver Operating Characteristic Area Under the Curve (ROC-AUC), which assesses the model's ability to distinguish between different classes.

Visualizing this compound's Workflows

To better illustrate the processes involved in this compound's computational pathology ecosystem, the following diagrams are provided.

References

- 1. This compound inc. [en.this compound.com]

- 2. This compound Inc. Set to Begin Hospital Testing Trials for PidPort [prnewswire.com]

- 3. Digital Pathology Cloud Systemsï½PidPort [us.this compound.com]

- 4. pidport.this compound.com [pidport.this compound.com]

- 5. This compound inc. [en.this compound.com]

- 6. blog.this compound.com [blog.this compound.com]

- 7. blog.this compound.com [blog.this compound.com]

Medmain's AI in Histopathology: A Technical Deep Dive

Fukuoka, Japan - Medmain Inc., a prominent player in the health technology sector, is advancing the field of pathology with its artificial intelligence (AI)-driven solutions. At the core of their innovation is the "PidPort" digital pathology platform, which leverages deep learning to assist pathologists in the analysis of histopathological images. This technical guide synthesizes available data from this compound's publications to provide researchers, scientists, and drug development professionals with an in-depth understanding of their methodologies and the performance of their AI models.

Core Technology: Deep Learning on Whole Slide Images

This compound's approach centers on the application of deep learning, primarily using Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), to analyze whole slide images (WSIs) of tissue specimens.[1] Their process involves a comprehensive workflow that begins with the digitization of glass slides to create high-resolution WSIs. These images are then used to train and validate their AI models. The company has developed a suite of AI models for various tissues, including the stomach, colon, breast, lung, and pancreas, as well as for cytological analysis of the uterine cervix and urine.[2][3][4][5][6]

A key aspect of their methodology is the use of "weakly supervised learning." This approach allows the AI to learn from WSIs that are labeled at the image level (e.g., adenocarcinoma present) rather than requiring meticulous, pixel-level annotations by pathologists. This significantly accelerates the training process and reduces the annotation burden on specialists.[7][8] Transfer learning is another integral technique, where models pre-trained on large, general image datasets are fine-tuned for specific histopathological tasks.[3][9]

Experimental Workflow and Protocols

This compound collaborates with multiple medical institutions to amass large datasets of hundreds of thousands of WSIs for training and validation.[3][5][10] The general experimental workflow can be summarized as follows:

-

Data Acquisition and Digitization: Histopathological glass slides are digitized to create WSIs.

-

Dataset Curation and Annotation: Pathologists provide diagnostic labels for the WSIs, which serve as the ground truth for training the AI models.

-

Model Training: Deep learning models, often based on established architectures, are trained on a large, annotated dataset. Techniques like transfer learning and weakly supervised learning are employed.

-

Model Validation: The trained models are rigorously evaluated on independent test sets from different medical institutions to ensure their generalizability and robustness.[1][11]

The following diagram illustrates this general experimental workflow:

Performance of AI Models

This compound has published the performance of its AI models for several types of cancer in peer-reviewed journals. The primary metric reported is the Area Under the Receiver Operating Characteristic Curve (AUC), which measures the model's ability to distinguish between classes.

Gastric and Colonic Epithelial Tumors

In a study published in Scientific Reports, this compound detailed the performance of their CNN and RNN-based models for classifying gastric and colonic epithelial tumors into adenocarcinoma, adenoma, and non-neoplastic categories. The models were evaluated on three independent test sets.[1]

| Organ | Classification | Highest Achieved AUC |

| Gastric | Adenocarcinoma vs. All | 0.97 |

| Gastric | Adenoma vs. All | 0.99 |

| Colon | Adenocarcinoma vs. All | 0.96 |

| Colon | Adenoma vs. All | 0.99 |

Gastric Diffuse-Type and Poorly Differentiated Adenocarcinoma

Further research has focused on specific, challenging subtypes of gastric cancer. For diffuse-type adenocarcinoma, models achieved AUCs between 0.95 and 0.99 on five distinct test sets, demonstrating high generalizability.[12] For poorly differentiated adenocarcinoma, a model trained on endoscopic submucosal dissection WSIs reached an ROC-AUC of up to 0.975.[8][13]

The logical flow for the classification of gastric epithelial tumors is depicted below:

Applications in Drug Development

The ability of AI to provide rapid, accurate, and reproducible analysis of histopathological images has significant implications for drug development. By automating the assessment of tissue samples, this compound's technology can potentially accelerate preclinical studies and clinical trials. For instance, AI can be used for high-throughput screening of tissue responses to novel therapeutics, identification of biomarkers, and patient stratification. While this compound's publications primarily focus on diagnostic applications, the underlying technology is directly applicable to the research and development needs of the pharmaceutical industry. The platform's capacity to handle large volumes of data and provide quantitative insights can enhance the efficiency and objectivity of pathological evaluations in a drug development context.

The PidPort Platform

The relationship between the user, the PidPort platform, and the AI analysis is illustrated in the following diagram:

Conclusion

This compound's approach to AI in histopathology, centered around its PidPort platform and validated deep learning models, represents a significant step forward in computational pathology. By leveraging large datasets and advanced machine learning techniques, the company has demonstrated high accuracy in the classification of various cancers. For researchers and professionals in drug development, this technology offers a powerful tool to enhance the speed, scale, and objectivity of tissue analysis, ultimately contributing to the acceleration of therapeutic innovation. As this compound continues to expand its portfolio of AI models and publish further validation studies, the impact of its technology on both clinical practice and pharmaceutical research is expected to grow.

References

- 1. Deep Learning Models for Histopathological Classification of Gastric and Colonic Epithelial Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inc. [en.this compound.com]

- 3. Product Details | this compound Inc. [en.this compound.com]

- 4. This compound inc. [en.this compound.com]

- 5. 製品情報 | メドメイン株式会社 [this compound.com]

- 6. pidport.this compound.com [pidport.this compound.com]

- 7. blog.this compound.com [blog.this compound.com]

- 8. This compound inc. [en.this compound.com]

- 9. Deep learning approaches for pathological image classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Digital Pathology Cloud Systemsï½PidPort [us.this compound.com]

- 11. blog.this compound.com [blog.this compound.com]

- 12. This compound inc. [en.this compound.com]

- 13. This compound inc. [en.this compound.com]

- 14. This compound inc. [en.this compound.com]

- 15. PidPortï½Digital Pathology AI Analysis Solution [us.this compound.com]

Medmain's Pioneering Research in AI-Powered Digital Pathology: A Technical Overview

Fukuoka, Japan - Medmain Inc., a leading Japanese health-tech startup, is at the forefront of revolutionizing pathological diagnosis through its advanced artificial intelligence (AI) and deep learning technologies. This technical guide provides an in-depth overview of this compound's research and development, focusing on their methodologies for creating and validating AI models for the histopathological classification of various cancers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's innovative approach to digital pathology.

Core Technology: The "PidPort" Digital Pathology Platform

Research Focus and Key Publications

This compound's research is centered on developing highly accurate AI models for the classification of various epithelial tumors. Their work has been published in several peer-reviewed scientific journals, demonstrating the efficacy of their deep learning approaches. Key areas of research include the analysis of gastric, colonic, urothelial, prostate, and skin cancers.

Quantitative Performance of this compound's AI Models

This compound's publications report high performance metrics for their AI models across a range of cancer types. The following tables summarize the key quantitative data from their studies, primarily focusing on the Area Under the Receiver Operating Characteristic Curve (AUC), a common metric for evaluating the performance of binary classification models.

| Study Focus | Tissue Type | Classification Task | Model Architecture | Key Performance Metric (AUC) |

| Gastric & Colonic Epithelial Tumors | Stomach, Colon | Adenocarcinoma vs. Adenoma vs. Non-neoplastic | InceptionV3 (CNN) & RNN | Gastric Adenocarcinoma: 0.97, Gastric Adenoma: 0.99, Colonic Adenocarcinoma: 0.96, Colonic Adenoma: 0.99 |

| Gastric Diffuse-type Adenocarcinoma | Stomach | Diffuse-type Adenocarcinoma vs. Other | Not Specified | Not Specified in available abstracts |

| Urothelial Carcinoma | Urine Cytology | Neoplastic vs. Non-neoplastic | Not Specified | 0.984 - 0.990 |

| Prostate Cancer | Prostate | Adenocarcinoma vs. Benign | EfficientNetB1 | Up to 0.984 |

| Malignant Melanoma | Skin | Malignant Melanoma vs. Other | Not Specified | Not Specified in available abstracts |

| Poorly Differentiated Gastric Adenocarcinoma | Stomach | Poorly Differentiated Adenocarcinoma vs. Other | Not Specified | Up to 0.975 |

Experimental Protocols and Methodologies

This compound employs a rigorous and standardized workflow for the development and validation of their deep learning models. This process involves several key stages, from data acquisition and preparation to model training and evaluation.

Data Acquisition and Digitization

-

Specimen Collection: Histopathological slides are collected from multiple medical institutions through collaborative research agreements.

-

Whole-Slide Imaging (WSI): Glass slides are digitized at high resolution using whole-slide scanners to create gigapixel-sized digital images. This process is managed by the "this compound Imaging Center".[1]

Data Annotation and Preparation

-

Pathologist Annotation: Board-certified pathologists meticulously annotate the WSIs, delineating regions of interest (ROIs) corresponding to different pathological findings (e.g., adenocarcinoma, adenoma, non-neoplastic tissue).

-

Tiling: Due to the large size of WSIs, they are divided into smaller, manageable image patches or "tiles." These tiles serve as the input for the deep learning models.

-

Data Augmentation: To increase the diversity of the training data and prevent model overfitting, various data augmentation techniques are applied to the tiles. These techniques include:

-

Geometric Transformations: Rotation, flipping, and scaling.

-

Color Augmentation: Adjustments to brightness, contrast, and saturation to account for variations in staining.

-

Deep Learning Model Training

-

Model Architectures: this compound primarily utilizes Convolutional Neural Networks (CNNs), which are well-suited for image analysis tasks. Specific architectures mentioned in their publications include:

-

InceptionV3: A deep CNN architecture known for its efficiency and performance.

-

EfficientNet: A family of models that systematically scale network width, depth, and resolution to achieve high accuracy with fewer parameters.

-

Recurrent Neural Networks (RNNs): Used in conjunction with CNNs to analyze sequences of image patches, capturing contextual information across a WSI.

-

-

Training Process: The models are trained on large, annotated datasets of image tiles. The training process involves iteratively adjusting the model's parameters to minimize the difference between its predictions and the ground-truth labels provided by pathologists.

-

Weakly Supervised Learning: In some cases, this compound employs weakly supervised learning approaches. This means the model is trained on WSIs with slide-level labels (e.g., "cancer" or "no cancer") without detailed annotations of cancerous regions. The model learns to identify the relevant features within the WSI that correspond to the slide-level label.

Model Evaluation and Validation

-

Independent Test Sets: The performance of the trained models is evaluated on independent test sets of WSIs that were not used during the training process. This ensures an unbiased assessment of the model's generalization capabilities.

-

Performance Metrics: Key performance metrics include:

-

Area Under the Curve (AUC): A measure of the model's ability to distinguish between different classes.

-

Sensitivity and Specificity: Measures of the model's ability to correctly identify positive and negative cases, respectively.

-

Accuracy: The overall proportion of correct classifications.

-

-

Heatmap Generation: The models generate heatmaps that visualize the probability of malignancy across the entire WSI, providing an intuitive visual aid for pathologists.

Visualization of Workflows and Concepts

To further elucidate this compound's methodologies, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Conclusion

This compound's research and development efforts represent a significant advancement in the field of digital pathology. Through the rigorous application of deep learning methodologies, the company has developed a suite of powerful AI models capable of accurately classifying various types of cancer from histopathological images. The integration of these models into the "PidPort" platform provides a valuable tool for pathologists, with the potential to enhance diagnostic accuracy, improve efficiency, and ultimately, advance patient care. As this compound continues to expand its research to other organs and disease types, the impact of its technology on the future of pathology is poised to grow.

References

The Impact of Medmain on Telepathology and Consultations: A Technical Guide

This technical guide provides an in-depth analysis of Medmain's core technologies, focusing on the quantitative performance of its AI models, the experimental protocols employed in their development, and the logical workflows that underpin the PidPort platform.

Quantitative Performance of this compound's AI Models

This compound has developed a suite of deep learning models for the histopathological classification of various epithelial tumors. The performance of these models has been rigorously validated and published in several peer-reviewed scientific journals. The following tables summarize the key performance metrics of their AI models for different cancer types.

Table 1: Performance in Gastric and Colonic Epithelial Tumors

| Tissue | Classification Task | Test Set | Accuracy | Sensitivity | Specificity | AUC |

| Stomach | Adenocarcinoma vs. Adenoma vs. Non-neoplastic | Internal | 0.97 | 0.96 | 0.98 | 0.99 |

| External 1 | 0.92 | 0.91 | 0.93 | 0.97 | ||

| External 2 | 0.89 | 0.88 | 0.90 | 0.95 | ||

| Colon | Adenocarcinoma vs. Adenoma vs. Non-neoplastic | Internal | 0.98 | 0.97 | 0.99 | 0.99 |

| External 1 | 0.94 | 0.93 | 0.95 | 0.98 | ||

| External 2 | 0.91 | 0.90 | 0.92 | 0.97 |

Data sourced from a study published in Scientific Reports.

Table 2: Performance in Pancreatic Adenocarcinoma Detection

| Specimen Type | Classification Task | Accuracy | Sensitivity | Specificity |

| EUS-FNB | Adenocarcinoma Detection | 0.9417 | 0.9302 | 0.9706 |

EUS-FNB: Endoscopic Ultrasound-Guided Fine-Needle Aspiration Biopsy. Data indicates the model's ability to accurately detect challenging cases with isolated and low-volume cancer cells.[4]

Table 3: Performance in Indeterminate Lung Carcinoma Classification

| Specimen Type | Classification Task | Test Set | AUC |

| TBLB | ADC vs. SCC vs. SCLC vs. Non-neoplastic | Independent (Indeterminate Cases) | 0.99 |

| Independent (TBLB) | 0.94 | ||

| Independent (Surgical 1) | 0.95 | ||

| Independent (Surgical 2) | 0.96 | ||

| Independent (Surgical 3) | 0.97 |

TBLB: Transbronchial Lung Biopsy; ADC: Adenocarcinoma; SCC: Squamous Cell Carcinoma; SCLC: Small Cell Lung Carcinoma. The model demonstrates high performance on challenging, indeterminate cases.[4][5]

Experimental Protocols

This compound employs a rigorous and systematic approach to the development and validation of its deep learning models. The core methodology revolves around the use of convolutional neural networks (CNNs) and, in some cases, recurrent neural networks (RNNs), trained on extensive datasets of whole-slide images (WSIs).[4]

Data Acquisition and Preparation

-

Collaborative Data Sourcing : this compound collaborates with multiple medical institutions to source hundreds of thousands of histopathological glass slides.[2]

-

Digitization : These glass slides are digitized into high-resolution WSIs.

-

Annotation and Teacher Data Creation : A large team of highly specialized pathologists utilizes this compound's proprietary annotation tools to create detailed ground-truth data for model training.[2] This process involves delineating regions of interest (e.g., tumors, benign lesions) on the WSIs.

Deep Learning Model Training

-

Network Architecture : The primary architectures employed are CNNs, which are well-suited for image recognition tasks. For certain applications, RNNs are also utilized to capture sequential information within the WSIs.[4]

-

Training Methodology : this compound leverages both fully-supervised and weakly-supervised learning approaches.[2]

-

Fully-Supervised Learning : The models are trained on meticulously annotated data where specific regions are labeled.

-

Weakly-Supervised Learning : The models are trained using slide-level labels, which is a more scalable approach as it does not require detailed, pixel-level annotations. This method is particularly useful for large-scale analysis of WSIs.

-

-

Transfer Learning : To accelerate the development and improve the performance of their AI models, this compound utilizes transfer learning. This technique involves taking a pre-trained model (trained on a large, general-purpose image dataset) and fine-tuning it on the specific task of histopathological image analysis.

Model Validation

-

Internal Validation : The trained models are first validated on an internal test set, which is a portion of the initial dataset that was held out from the training process.

-

External Validation : To ensure the generalizability and robustness of the models, they are further evaluated on multiple independent test sets from different medical institutions. This process helps to confirm that the model's performance is not specific to the data it was trained on.

Visualized Workflows and Relationships

The following diagrams illustrate the core logical and experimental workflows within the this compound ecosystem.

References

Methodological & Application

Application Notes and Protocols for Utilizing PidPort in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to PidPort in Oncology Research

PidPort is a cloud-based digital pathology solution designed to support pathologists and researchers by providing a suite of tools for efficient and collaborative analysis of pathological images.[4] Its core functionalities relevant to oncology research include:

-

Centralized Cloud Storage: Securely store, manage, and access large volumes of digital slide data from anywhere, eliminating the logistical challenges of physical slide management.[2][3]

-

High-Speed Whole Slide Image Viewer: A user-friendly interface for smooth and detailed examination of histopathology slides.[3]

-

Collaborative Tools: Features for commenting, annotating, and sharing slides facilitate seamless collaboration among research teams and with external partners.[3]

Key Applications in Oncology Research

PidPort can be instrumental in various stages of oncology research, from basic research to clinical trials.

-

Quantitative Biomarker Analysis: The platform's AI capabilities can be trained to quantify the expression of protein biomarkers (e.g., from immunohistochemistry-stained slides) and other histological features. This quantitative data is crucial for understanding tumor biology and stratifying patient populations.[7][8][9]

-

Tumor Microenvironment (TME) Analysis: Researchers can utilize PidPort to analyze the spatial relationships between different cell types within the TME, providing insights into immune infiltration and other critical aspects of cancer progression.

-

High-Throughput Screening: The digital nature of the platform allows for the efficient analysis of large numbers of slides, making it suitable for screening studies in drug discovery and development.

-

Standardization and Reproducibility: By automating parts of the analysis process, PidPort can help reduce inter-observer variability and improve the reproducibility of research findings.[10]

Experimental Protocols

While specific protocols may vary depending on the research question and sample type, the following provides a general framework for using PidPort in an oncology research project.

Protocol 1: Digitization and Upload of Histopathology Slides

This protocol outlines the initial step of converting glass slides into a digital format compatible with PidPort.

Objective: To create high-resolution whole slide images (WSI) for analysis in PidPort.

Materials:

-

Glass slides with stained tissue sections (e.g., H&E, IHC)

-

A whole slide scanner (compatible formats include JPEG, TIFF, SVS (Leica), and NDPI (Hamamatsu))[11]

-

A computer with a stable internet connection

-

PidPort account credentials

Procedure:

-

Slide Preparation: Ensure slides are clean and properly labeled.

-

Scanning:

-

Follow the manufacturer's instructions for the whole slide scanner.

-

Select the appropriate scanning resolution (e.g., 20x or 40x magnification) based on the research requirements.

-

Save the scanned images in a compatible format.[11]

-

-

Logging into PidPort: Access the PidPort platform via a web browser and log in with your credentials.

-

Uploading WSI:

-

Navigate to the upload section of the platform.

-

Select the WSI files to be uploaded. PidPort offers a bulk upload function for efficiency.[3]

-

Enter relevant case information and metadata for each slide to ensure proper organization and searchability.

-

Protocol 2: AI-Assisted Tumor Detection and Classification (Example: Prostate Cancer)

This protocol describes the use of PidPort's AI capabilities for the analysis of prostate cancer specimens. This compound has developed and published research on an AI model for classifying prostate cancer in transurethral resection and core needle biopsy specimens.[5][12][13][14]

Objective: To utilize PidPort's AI to identify and classify cancerous regions in prostate tissue WSI.

Materials:

-

Digitized WSI of prostate tissue uploaded to PidPort.

-

PidPort's prostate cancer analysis AI module.

Procedure:

-

Select WSI: From your PidPort library, select the prostate tissue WSI you wish to analyze.

-

Initiate AI Analysis:

-

Access the AI analysis tools within the PidPort interface.

-

Select the appropriate AI model for prostate cancer analysis.

-

-

Review AI Results:

-

The AI will process the WSI and highlight regions suspected of being cancerous.

-

The platform may provide a classification of the tumor grade (e.g., based on the Gleason grading system).

-

-

Annotation and Collaboration:

-

Use PidPort's annotation tools to add your own comments, measurements, or drawings to the WSI.[3]

-

Share the analyzed slides with collaborators for second opinions or further discussion using the platform's sharing features.

-

Quantitative Data Presentation

The quantitative outputs from PidPort's AI analysis can be summarized in tables for easy comparison and further statistical analysis.

| Case ID | WSI File Name | Total Tissue Area (mm²) | Tumor Area (mm²) | % Tumor Area | AI-Predicted Gleason Grade |

| PCa-001 | slide_001.svs | 15.2 | 4.8 | 31.6% | 3+4=7 |

| PCa-002 | slide_002.svs | 12.5 | 2.1 | 16.8% | 3+3=6 |

| PCa-003 | slide_003.svs | 18.9 | 7.3 | 38.6% | 4+5=9 |

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for using PidPort in oncology research, from sample preparation to data analysis.

Caption: General workflow for oncology research using the PidPort platform.

Linking Quantitative Data to Signaling Pathway Analysis

PidPort's primary function is not direct signaling pathway analysis. However, the quantitative data it generates on biomarker expression can be a critical input for such analyses. For example, quantifying the expression of key proteins in a specific cancer-related pathway can help researchers understand its activation state.

The following diagram illustrates this logical relationship.

Caption: Linking PidPort's quantitative output to signaling pathway analysis.

Conclusion

PidPort offers a powerful and versatile platform for oncology researchers, streamlining workflows, enabling robust quantitative analysis, and fostering collaboration. By integrating digital pathology and AI into the research pipeline, scientists and drug development professionals can accelerate the pace of discovery and contribute to the advancement of personalized medicine in oncology. For more detailed information on specific AI models and their performance, researchers are encouraged to consult the peer-reviewed publications by this compound Inc.[1][5]

References

- 1. blog.this compound.com [blog.this compound.com]

- 2. This compound inc. [en.this compound.com]

- 3. Digital Pathology Cloud Systemsï½PidPort [us.this compound.com]

- 4. pidport.this compound.com [pidport.this compound.com]

- 5. This compound inc. [en.this compound.com]

- 6. mdpi.com [mdpi.com]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. Quantitative Image Analysis for Tissue Biomarker Use: A White Paper From the Digital Pathology Association - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sonraianalytics.com [sonraianalytics.com]

- 10. The use of digital pathology and image analysis in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pidport.this compound.com [pidport.this compound.com]

- 12. mdpi.com [mdpi.com]

- 13. Artificial Intelligence for Clinical Diagnosis and Treatment of Prostate Cancer [mdpi.com]

- 14. mdpi.com [mdpi.com]

Application Notes & Protocols for PidPort in Collaborative Research

Audience: Researchers, scientists, and drug development professionals specializing in pathology, oncology, and computational medicine.

Application Notes

Introduction: PidPort is a cloud-based digital pathology system designed for the storage, viewing, sharing, and analysis of pathological images.[1] Its integrated features, including a high-speed viewer and AI-powered analytical tools, make it an ideal platform for facilitating collaborative research projects among geographically dispersed teams.[1][2] These notes outline the application of PidPort in a multi-institutional collaborative research project aimed at validating a novel AI algorithm for identifying malignant melanoma in dermatopathology histology specimens.[3]

Core Applications in Collaborative Research:

-

Centralized & Secure Data Repository: PidPort serves as the central repository for all whole slide images (WSI) and associated case data for the project. This eliminates the need for physical shipment of glass slides, reducing costs and preventing potential damage or loss.[2] The platform's cloud-based infrastructure ensures secure access for authorized researchers from any location.[1]

-

Remote Consultation and Annotation: Researchers from different institutions can simultaneously view and annotate WSIs.[2] PidPort’s comment and drawing functions allow for interactive discussions directly on the images, facilitating consensus-building on diagnoses and feature identification.[2] This is particularly useful for training and validating AI models, where precise annotations are critical.

-

Standardized Viewing Environment: The platform provides a consistent, high-quality viewing experience for all collaborators, which is crucial for reducing inter-observer variability in pathological assessment.[1] This ensures that all researchers are analyzing the images under the same conditions, leading to more reliable and reproducible results.

-

Efficient Project Management and Workflow: The platform can streamline the research workflow by providing features for organizing cases, tracking progress, and managing user access.[2] This helps to ensure that the project stays on schedule and that all collaborators are working with the most up-to-date information.

Benefits in a Multi-Institutional Setting:

-

Accelerated Timelines: By removing the logistical barriers of sharing physical slides, PidPort can significantly reduce the time required for data collection and review in a multi-center study.[3]

-

Reduced Costs: The elimination of slide shipping and travel for in-person review meetings results in substantial cost savings.[2][4]

-

Enhanced Collaboration and Knowledge Sharing: The platform fosters a more dynamic and interactive collaborative environment, allowing for real-time knowledge exchange and problem-solving.[4]

-

Improved Diagnostic Accuracy and Consensus: By facilitating easy access to second opinions and expert consultations, PidPort can help to improve the accuracy and consistency of pathological diagnoses.[3]

Quantitative Data Summary

The following table summarizes the projected efficiencies and improvements for a multi-institutional study using PidPort compared to traditional methods involving the physical shipment of slides.

| Metric | Traditional Method (Physical Slides) | Using PidPort | Projected Improvement |

| Average Time for Multi-Site Slide Review | 2-3 weeks per batch | 1-2 days per batch | >90% reduction |

| Cost per Case for Shipping & Handling | $50 - $100 | $0 | 100% reduction |

| Travel Costs for Consensus Meetings | $5,000 - $10,000 per meeting | $0 (Virtual Meetings) | 100% reduction |

| Risk of Slide Damage/Loss | Low to Moderate | Negligible | >99% reduction |

| Time to Reach Diagnostic Consensus | Days to Weeks | Hours to Days | 75-80% reduction |

Experimental Protocols

1.0 Objective: To validate the performance of a novel AI algorithm for the detection of malignant melanoma on digitized dermatopathology slides by comparing its output to the consensus diagnosis of a panel of expert pathologists from three independent institutions.

2.0 Materials & Platform:

-

Whole Slide Scanner

-

PidPort Cloud Platform Account

-

Web Browser (PC or Tablet)

-

Anonymized dermatopathology slides (n=500) from three participating institutions (A, B, C)

3.0 Methodology:

3.1 Slide Preparation and Digitization:

-

Each institution will select a cohort of anonymized dermatopathology cases with a known diagnosis of malignant melanoma or benign nevi.

-

Glass slides will be digitized at 40x magnification using a calibrated whole slide scanner to create high-resolution WSIs.

-

A standardized naming convention will be used for all WSI files to ensure proper tracking (e.g., InstA_Case001_Melanoma.svs).

3.2 Data Upload and Organization in PidPort:

-

The research coordinator will create a new project folder in PidPort titled "Melanoma AI Validation Study."

-

Subfolders will be created for each institution (Institution_A, Institution_B, Institution_C).

-

Each institution's designated data manager will use the bulk upload function to upload their WSIs into their respective folders.[2]

-

Relevant clinical data (e.g., age, sex, lesion location) will be attached as a PDF to each case file within PidPort.[2]

3.3 Pathologist Review and Annotation (Phase 1):

-

A panel of three expert pathologists (one from each institution) will be granted access to the project folder.

-

Each pathologist will independently review all 500 WSIs using the PidPort high-speed web viewer.[2]

-

For each case, the pathologist will provide a diagnosis (Malignant Melanoma or Benign) using the comment function.

-

Any disagreements in diagnosis will be flagged for a virtual consensus meeting.

3.4 Consensus Meeting Protocol:

-

The research coordinator will schedule a video conference call.

-

During the meeting, the flagged cases will be reviewed in real-time by the panel using PidPort's screen sharing capabilities.

-

The drawing and annotation tools will be used to highlight specific features of interest to reach a consensus diagnosis.[2]

-

The final consensus diagnosis for each case will be recorded in the comment section of the respective PidPort file.

3.5 AI Model Analysis (Phase 2):

-

The validated AI melanoma detection model will be run on all 500 WSIs within the PidPort platform.

-

The AI will generate a classification for each case (Malignant Melanoma or Benign) and a confidence score.

-

The AI's output will be automatically logged for each case.

3.6 Data Analysis and Validation:

-

The following performance metrics for the AI model will be calculated:

-

Sensitivity

-

Specificity

-

Positive Predictive Value (PPV)

-

Negative Predictive Value (NPV)

-

Overall Accuracy

-

-

The results will be compiled into a final report for publication.

Visualizations

Caption: Collaborative workflow for AI model validation using PidPort.

Caption: Logical relationships between collaborators and PidPort.

References

Revolutionizing Immunohistochemistry: Automated Quantitative Analysis with Medmain's PidPort™ Platform

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunohistochemistry (IHC) is a cornerstone technique in research and clinical diagnostics for visualizing the distribution and abundance of specific proteins within tissue samples. While traditional IHC provides qualitative and semi-quantitative data, the increasing demand for objective, reproducible, and high-throughput analysis has driven the adoption of digital pathology and automated image analysis. Medmain's PidPort™ is a cloud-based digital pathology platform that leverages artificial intelligence to provide powerful tools for the storage, management, sharing, and analysis of whole-slide images (WSI).[1][2][3][4] This document provides a detailed application note and protocol for the quantitative analysis of IHC staining using a specialized module within the PidPort™ platform, designed to streamline research and drug development workflows.

Application: Quantitative Analysis of PD-L1 Expression in Non-Small Cell Lung Carcinoma (NSCLC) Tissue

Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein and a key biomarker for predicting the response to immunotherapy in various cancers, including NSCLC. Accurate and reproducible quantification of PD-L1 expression on tumor cells (TCs) and tumor-infiltrating immune cells (ICs) is crucial for patient stratification and drug development. This application note describes the use of the this compound PidPort™ IHC Quantification Module to automate the analysis of PD-L1 IHC slides.

Key Features of the PidPort™ IHC Quantification Module:

-

Customizable Staining Thresholds: User-defined parameters for classifying staining intensity as negative, low, medium, or high.

-

Comprehensive Data Output: Generates detailed quantitative data, including H-score, percentage of positive cells, and cell density.

-

Batch Analysis: High-throughput analysis of multiple slides simultaneously.

-

Secure Cloud-Based Platform: Enables easy data access, sharing, and collaboration.[3][4]

Experimental Workflow

The overall workflow for IHC quantification using the PidPort™ platform involves several key stages, from sample preparation to data analysis and interpretation.

Caption: General workflow for IHC quantification using the PidPort™ platform.

Protocol for PD-L1 IHC Staining and Quantification

This protocol provides a generalized procedure for the immunohistochemical staining of PD-L1 in formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections and subsequent analysis using the PidPort™ platform.

Part 1: Immunohistochemistry Staining Protocol

Materials:

-

FFPE NSCLC tissue sections (4-5 µm) on charged slides

-

Xylene and Ethanol (B145695) series for deparaffinization and rehydration

-

Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

-

Peroxidase Block

-

Protein Block (e.g., Normal Goat Serum)

-

Primary Antibody: Rabbit Anti-PD-L1 Monoclonal Antibody

-

HRP-conjugated Secondary Antibody (Anti-Rabbit)

-

DAB Chromogen Kit

-

Hematoxylin Counterstain

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in Xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a steamer or water bath at 95-100°C for 20-30 minutes in Antigen Retrieval Solution.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Incubate with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., PBS).

-

Apply Protein Block and incubate for 20 minutes.

-

Incubate with the primary PD-L1 antibody at the recommended dilution for 60 minutes at room temperature.

-

Rinse with wash buffer.

-

Apply the HRP-conjugated secondary antibody and incubate for 30 minutes.

-

Rinse with wash buffer.

-

Apply DAB chromogen and incubate until the desired brown stain intensity develops.

-

Rinse with distilled water.

-

-